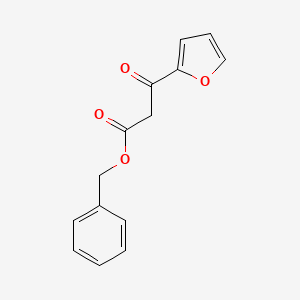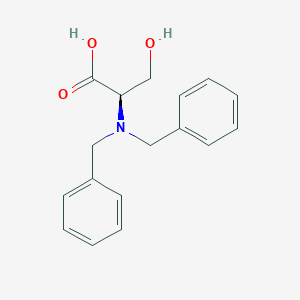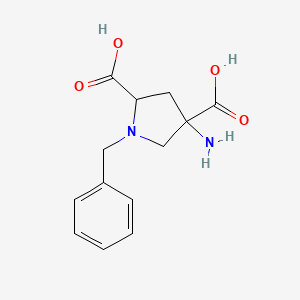![molecular formula C23H28N2O6 B13898831 Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with a complex structure. It is characterized by the presence of benzyl, tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. One common route includes the protection of amino acids with Boc and Cbz groups. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The Boc and Cbz groups protect the amino functionalities, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
- Benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate
Uniqueness
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of protecting groups, which provide stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C23H28N2O6 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28) |
Clé InChI |
PKJSHTUXTOKIBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)





![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)

